2,4-Bis(morpholin-4-yl)quinoline
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Overview
Description
2,4-Bis(morpholin-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with two morpholine groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(morpholin-4-yl)quinoline typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with β-diketones in the presence of an acid catalyst to form the quinoline core. Subsequent substitution reactions introduce the morpholine groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Halogenated quinoline derivatives from substitution .
Scientific Research Applications
2,4-Bis(morpholin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,4-Bis(morpholin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine groups enhance its solubility and facilitate its binding to biological targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells or bacteria. Additionally, the compound can modulate enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s function .
Comparison with Similar Compounds
2,4-Dimethylquinoline: Lacks the morpholine groups, resulting in different solubility and biological activity profiles.
2,4-Dihydroxyquinoline: Contains hydroxyl groups instead of morpholine, leading to different chemical reactivity and applications.
2,4-Dichloroquinoline: Substituted with chlorine atoms, which affects its electronic properties and reactivity
Uniqueness: 2,4-Bis(morpholin-4-yl)quinoline is unique due to the presence of morpholine groups, which enhance its solubility and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C17H21N3O2/c1-2-4-15-14(3-1)16(19-5-9-21-10-6-19)13-17(18-15)20-7-11-22-12-8-20/h1-4,13H,5-12H2 |
InChI Key |
UICIPAYOFCPSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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